molecular formula C6H3Cl2N3 B1321239 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-61-4

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1321239
CAS No.: 888720-61-4
M. Wt: 188.01 g/mol
InChI Key: QUFRWQJHIBMRGA-UHFFFAOYSA-N
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Description

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine (DCPMT) is a heterocyclic aromatic compound that has been used in a wide range of scientific research applications. It is a member of the pyrrolo[2,1-f][1,2,4]triazine family, which are a class of compounds characterized by a five-membered ring containing two nitrogen atoms. DCPMT is a colorless solid with a molecular weight of 215.99 g/mol and a melting point of 130 °C.

Scientific Research Applications

Synthesis Methodologies

  • Pyrrolo[2,1-f][1,2,4]triazine is an essential regulatory starting material in the production of the antiviral drug remdesivir. A new synthetic methodology for Compound 1 (4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine) has been developed. This process, utilizing simple building blocks like pyrrole, chloramine, and formamidine acetate, was optimized to improve safety and scale-up for the preparation of larger quantities (Roy et al., 2021).
  • Another study describes a one-pot preparation method for this compound, emphasizing its facile synthesis and potential for producing various derivatives (Quintela et al., 1996).

Biological Applications

  • The compound has been explored in the synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides with structural variations. These derivatives, particularly those with cyano groups, showed potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
  • In medicinal chemistry, this compound has been used as a scaffold for kinase inhibitors, showing effectiveness in inhibiting cellular proliferation in cancer cell lines (Hunt et al., 2004).
  • It is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential to yield derivatives with a wide range of biological activities, such as kinase inhibition and cytotoxicity against cancer cell lines (Song et al., 2013).

Versatile Applications in Drug Discovery

  • The compound's unique structure has made it a subject of interest in various fields of drug discovery, including as a template for kinase inhibitors and C-nucleosides. Its history and importance in chemistry and drug discovery are well-documented (Ott & Favor, 2017).

Synthesis and Evaluation for Specific Diseases

  • Specific synthesis methods and biological evaluations have been developed for this compound derivatives, targeting diseases like cancer and exploring their potential as PET ligands for IGF-1R imaging in cancer tissues (Majo et al., 2013).

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy. It’s an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir . This suggests that future research may focus on developing more drugs based on this scaffold.

Biochemical Analysis

Biochemical Properties

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It has been identified as a potent inhibitor of several kinases, including VEGFR-2, EGFR, and c-Met . These interactions are typically characterized by the binding of this compound to the ATP-binding pocket of the kinase, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and angiogenesis, making it a promising candidate for targeted cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by inhibiting kinases such as VEGFR-2 and EGFR, which are critical for cell growth and survival . Additionally, this compound can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These changes in cellular metabolism and signaling pathways contribute to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of kinases, forming hydrogen bonds with key residues in the hinge region of the enzyme . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its potency over extended periods . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes in metabolite levels can influence cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific subcellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the cytoplasm, where it interacts with kinases and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as the mitochondria or nucleus . These localizations enable the compound to exert its effects on various cellular processes and signaling pathways .

Properties

IUPAC Name

4,5-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRWQJHIBMRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269870
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-61-4
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888720-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloropyrrolo[2,1-f][1,2,4]triazin-4 (3H)-one (5.00 g, 29.5 mmol) in toluene (100 mL) at rt under nitrogen was added diisopropylethylamine (5.14 mL, 29.5 mmol) followed by phosphorus(III) oxychloride (8.25 mL, 88.5 mmol). The mixture was heated at 100° C. for 20 h and was then cooled to rt. The reaction was slowly added to saturated aqueous sodium bicarbonate solution (500 mL) at 0° C. After the addition was complete, the mixture was stirred at rt for 30 min. The aqueous phase was extracted with ethyl acetate (3×500 mL), dried over anhydrous MgSO4, and concentrated in vacuo to give the crude product (3.73 g, 67%) as a yellow solid which was used without further purification. 1H NMR (CDCl3) δ 8.03 (s, 1H), 7.70 (d, 1H, J=2.8 Hz), 6.84 (d, 1H, J=2.8 Hz); MS(ESI+) m/z 188.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
67%

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